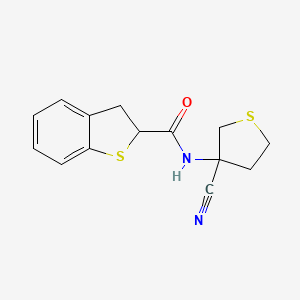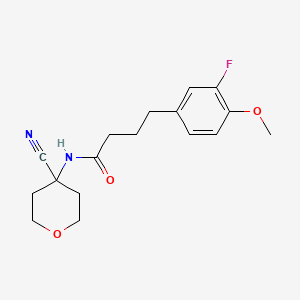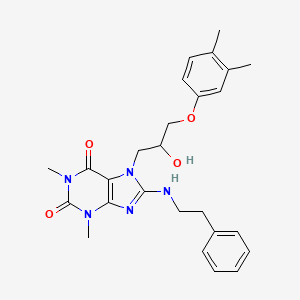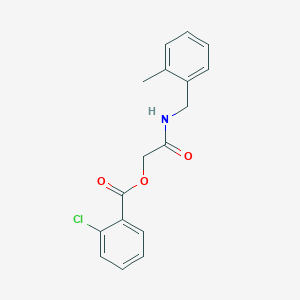![molecular formula C13H19N3O2 B2695588 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 2044838-01-7](/img/structure/B2695588.png)
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one” is a derivative of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one . It has been identified as a potent covalent inhibitor against KRAS G12C, a mutated cysteine residue in the RAS protein . RAS protein plays a key role in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alternation in human cancer .
Molecular Structure Analysis
The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety, a part of the compound, binds in the switch-II pocket of KRAS G12C as per X-ray complex structural analysis .Aplicaciones Científicas De Investigación
Bi-Heterocyclic Systems Synthesis
De Crescentini et al. (2016) explored the synthesis of bi-heterocyclic systems using 1,2-diaza-1,3-dienes and propargyl alcohol, leading to the formation of novel alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. This reaction involved a 2,3-Wittig rearrangement and produced bi-heterocyclic systems with potential in various chemical applications (De Crescentini et al., 2016).
Dipeptide Synthons Development
Suter et al. (2000) reported the synthesis of dipeptide synthons, particularly focusing on methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. These synthons showed potential in peptide synthesis, highlighting the versatile applications of spiro-compounds in the development of novel bioactive molecules (Suter et al., 2000).
[2,3]-Wittig-Type Rearrangement Study
Crescentini et al. (2021) conducted a study on the [2,3]-Wittig-Type rearrangement of propargyl/allyl-oxy-pyrazolones, leading to the synthesis of various pyrazolone derivatives. This research underlines the chemical properties and reactivity of spiro-compounds, contributing to the understanding of their behavior in complex organic reactions (Crescentini et al., 2021).
Antimicrobial Agents Synthesis
Al-Ahmadi and El-zohry (1995) explored the synthesis of spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one, demonstrating significant antimicrobial activities. This application signifies the potential of spiro-compounds in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Spirocyclic Oxetane-Fused Benzimidazole
Gurry et al. (2015) described the synthesis of a spirocyclic oxetane-fused benzimidazole, showcasing the utility of spiro-compounds in creating novel fused ring systems with potential pharmacological applications (Gurry et al., 2015).
Nociceptin Opioid Peptide (NOP) Receptor Radiotracer
Zhang et al. (2014) identified a specific radiotracer for the NOP receptor, highlighting the role of spiro-compounds in the development of diagnostic tools in neuroscience and pharmacology (Zhang et al., 2014).
Spirodiamino Acid Scaffold
Dolle et al. (1999) developed a novel spirodiamino acid scaffold, indicating the applicability of spiro-compounds in combinatorial chemistry and drug discovery (Dolle et al., 1999).
Synthetic Strategies for Spiroaminals
Sinibaldi and Canet (2008) reviewed synthetic strategies for spiroaminals, compounds found in natural and synthetic products with significant biological activities. This research underscores the importance of spiro-compounds in medicinal chemistry (Sinibaldi & Canet, 2008).
Mecanismo De Acción
Target of Action
The compound “3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one” contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The interaction of the compound with its target could lead to changes in the target’s function, which could result in a therapeutic effect. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if the compound targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, its solubility, and its stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. These effects could range from changes in cellular signaling to alterations in cellular metabolism .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)16-8-10(7-14-16)11-13(12(17)15-11)3-5-18-6-4-13/h7-9,11H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMZNOXAKCCQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCOCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2695505.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2695506.png)

![1-[(3-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2695508.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea](/img/structure/B2695511.png)


![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2695517.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)
![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)